6-(pyridin-4-yl)pyridazin-3(2H)-one
Overview
Description
The compound 6-(pyridin-4-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered interest due to its potential pharmacological activities and its role as a building block in organic synthesis. The pyridazine core is a versatile scaffold that can be functionalized to produce a wide range of biologically active compounds .
Synthesis Analysis
Several synthetic routes have been developed to access the pyridazine core. One approach involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine, providing a concise access to pyridazinone derivatives . Another method describes a two-step synthesis starting from diethoxyphosphoryl compounds and hydrazines, followed by a Horner-Wadsworth-Emmons olefination to yield disubstituted pyridazinones . Additionally, the reaction of isonicotinic acid hydrazide with aldehydes and ketones has been used to synthesize 6-pyridin-4-yl pyridazinone derivatives, which were then screened for antimicrobial activity .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be characterized by various spectroscopic methods and, in some cases, by X-ray crystallography. For instance, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compound was elucidated in detail using X-ray diffraction . These structural analyses are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Pyridazine derivatives can participate in a variety of chemical reactions. For example, 6-(α-styryl)pyridazin-3(2H)-ones have been shown to react with Grignard reagents to yield 1,4-addition products . Microwave-assisted synthesis has been employed to accelerate the cycloaddition of acetylenes to tetrazines, leading to substituted pyridazines . The reactivity of these compounds is influenced by their electronic and steric properties, which can be modified through substitution at different positions on the pyridazine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as stability, basicity, and reactivity towards radicals, are influenced by the substituents on the pyridazine core. For instance, some pyridinols with pyridazine structure have shown excellent antioxidant properties and stability to air oxidation . The basicity of these compounds can approach physiological pH, which is significant for their potential biological activity . The tautomeric structures of the pyridazine derivatives also play a role in their chemical behavior and biological activity .
Scientific Research Applications
Chemical Synthesis and Reactions
6-(pyridin-4-yl)pyridazin-3(2H)-one is involved in various chemical synthesis processes and reactions. A study by Johnston et al. (2008) details the use of cycloaddition and condensation reactions involving this compound, highlighting its role in creating pharmacologically active pyridazinones. Similarly, Hoogenboom et al. (2006) discuss the synthesis of 3,6-di(pyridin-2-yl)pyridazines, noting their ability to form metal complexes, which are of interest due to their self-assembly properties and potential applications in materials science (Johnston et al., 2008) (Hoogenboom et al., 2006).
Antimicrobial Properties
Javed et al. (2013) synthesized 6-pyridin-4-yl-2, 3-dihydro-1H-pyridazin-4-one derivatives and tested them for antimicrobial activity. Their findings indicate potential applications of these compounds in the field of antimicrobial treatments (Javed et al., 2013).
Metal Complex Formation
Research by Duong et al. (2011) explores the formation of metallotectons using derivatives of 6-(pyridin-4-yl)pyridazin-3(2H)-one. These compounds are shown to engage in hydrogen bonding and coordinate with metals like silver (I), highlighting their utility in the design of hydrogen-bonded crystals (Duong et al., 2011).
Biological Activity Studies
Buysse et al. (2017) conducted studies on compounds structurally related to 6-(pyridin-4-yl)pyridazin-3(2H)-one, demonstrating aphicidal properties. This suggests potential applications in the field of agriculture and pest management (Buysse et al., 2017).
Applications in Organic Synthesis
Kang et al. (2018) discussed the utility of pyridazin-3(2H)-ones in organic reactions, emphasizing their role as functional group carriers. This underlines the versatility of these compounds in various organic synthesis applications (Kang et al., 2018).
Optoelectronic Applications
Liu et al. (2017) explored the use of pyridazine-based materials in optoelectronics. They synthesized materials for OLED applications, demonstrating the potential of 6-(pyridin-4-yl)pyridazin-3(2H)-one derivatives in electronic devices (Liu et al., 2017).
properties
IUPAC Name |
3-pyridin-4-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRDIYKZZIDTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369450 | |
Record name | 6-(Pyridin-4-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(pyridin-4-yl)pyridazin-3(2H)-one | |
CAS RN |
78157-26-3 | |
Record name | 6-(Pyridin-4-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Pyridin-4-yl)pyridazin-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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